5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole
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Overview
Description
5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE is a synthetic organic compound belonging to the imidazole class of heterocycles. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Functionalized aromatic rings
Scientific Research Applications
5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE
- 5-(4-CHLOROPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE
Uniqueness
The presence of both 4-chlorophenyl and 4-fluorophenyl groups in 5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.
Properties
Molecular Formula |
C17H14ClFN2S |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole |
InChI |
InChI=1S/C17H14ClFN2S/c1-21-16(13-4-6-14(18)7-5-13)10-20-17(21)22-11-12-2-8-15(19)9-3-12/h2-10H,11H2,1H3 |
InChI Key |
JQHYNQXJWIREHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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